molecular formula C17H24O11 B087597 [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate CAS No. 13964-14-2

[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate

Cat. No. B087597
CAS RN: 13964-14-2
M. Wt: 404.4 g/mol
InChI Key: NSESSVVOVAHLTQ-SJJOOFSGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is not fully understood. However, it is believed to act as a protecting group for hydroxyl groups in organic synthesis.

Biochemical And Physiological Effects

[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate does not have any known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate in lab experiments has several advantages. It is a stable and easy to handle compound. It is also readily available and cost-effective. However, it has some limitations, such as its limited solubility in some solvents.

Future Directions

There are several future directions for the use of [(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate. One possible direction is the development of new protecting groups for hydroxyl groups in organic synthesis. Another direction is the synthesis of new natural products and pharmaceuticals using this compound as a starting material. Additionally, the use of this compound in the development of new materials with unique properties is another potential future direction.
Conclusion:
[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is a chemical compound with significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.

Synthesis Methods

[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate is synthesized through a multi-step process involving the conversion of various chemical reagents. The synthesis method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with methanol in the presence of potassium carbonate to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl methanol. This intermediate is then reacted with methyl acetate in the presence of sodium methoxide to form [(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate.

Scientific Research Applications

[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate has various scientific research applications. It is used in the synthesis of various natural products and pharmaceuticals. It is also used as a protecting group for hydroxyl groups in organic synthesis.

properties

CAS RN

13964-14-2

Product Name

[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

IUPAC Name

[(2S,3S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C17H24O11/c1-8(18)23-6-13-15(25-10(3)20)17(27-12(5)22)16(26-11(4)21)14(28-13)7-24-9(2)19/h13-17H,6-7H2,1-5H3/t13-,14+,15-,16+,17?

InChI Key

NSESSVVOVAHLTQ-SJJOOFSGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C([C@H]([C@@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.